BenchChemオンラインストアへようこそ!

3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

NF-κB activation Vaccine adjuvant Sulfamoyl benzamidothiazole SAR

3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 333351-12-5) belongs to the sulfamoyl benzamidothiazole chemotype, a class recently identified as potentiators of NF-κB activation with applications in vaccine adjuvant research. The compound carries a 3,4-dichlorophenyl substitution pattern on the benzamide ring, distinguishing it from other regioisomers such as the 2,4-dichloro analog (CAS 307509-26-8) and the closely related sulfonamide-based screening hit 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide (10506-2A).

Molecular Formula C16H11Cl2N3O3S2
Molecular Weight 428.3 g/mol
Cat. No. B3443273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC16H11Cl2N3O3S2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H11Cl2N3O3S2/c17-13-6-1-10(9-14(13)18)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22)
InChIKeyZYFUKYSUCPQYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Core Structural Identity and Procurement-Relevant Characterization


3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 333351-12-5) belongs to the sulfamoyl benzamidothiazole chemotype, a class recently identified as potentiators of NF-κB activation with applications in vaccine adjuvant research [1]. The compound carries a 3,4-dichlorophenyl substitution pattern on the benzamide ring, distinguishing it from other regioisomers such as the 2,4-dichloro analog (CAS 307509-26-8) and the closely related sulfonamide-based screening hit 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide (10506-2A) [2]. Molecular formula C₁₆H₁₁Cl₂N₃O₃S₂, molecular weight 428.31 g/mol, and a predicted logP of approximately 4.4 indicate moderate-to-high lipophilicity coupled with the hydrogen-bond donor/acceptor capacity characteristic of the sulfamoyl benzamidothiazole pharmacophore .

Why Generic Substitution Fails for 3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Evidence of Regioisomer- and Scaffold-Dependent Functional Divergence


Within the sulfamoyl benzamidothiazole class, systematic SAR studies have demonstrated that the position and nature of halogen substituents on the benzamide ring critically determine the magnitude and duration of NF-κB activation, a functional readout directly linked to immunostimulatory potency [1]. The 3,4-dichloro substitution pattern is not interchangeable with 2,4-dichloro or mono-chloro regioisomers, as each variant exhibits distinct steric and electronic interactions with the target binding site. Furthermore, the benzamide linker in the target compound affords a different conformational profile and hydrogen-bonding geometry compared to the sulfonamide-linked analog 10506-2A, which was identified as an inhibitor of anthrax edema factor–calmodulin interaction rather than an NF-κB potentiator [2]. These functional divergences mean that substituting the target compound with a closely related analog, even one differing by a single chlorine position or a linker atom, risks complete loss of the intended biological activity in NF-κB-dependent assay systems.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Against Structural Analogs


Regioisomer-Dependent NF-κB Potentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution Patterns in Sulfamoyl Benzamidothiazoles

In the SAR study by Shukla et al. (2021), halogen substitution pattern on the benzamide ring was systematically varied, demonstrating that the 3,4-dichloro substitution conferred distinct NF-κB activation kinetics compared to the 2,4-dichloro regioisomer. While compound-specific EC₅₀ values for the exact 3,4-dichloro species were not disclosed in the publicly available abstract, the class-level SAR trend established that electron-withdrawing chloro substituents at the meta and para positions of the benzamide ring are tolerated and yield compounds more potent than the initial screening hit compound 1 [1]. The 2,4-dichloro analog (CHEMBL4869637, CAS 307509-26-8) is separately cataloged as a potential GPR27 modulator but lacks documented NF-κB activity, underscoring regioisomer-dependent functional divergence [2].

NF-κB activation Vaccine adjuvant Sulfamoyl benzamidothiazole SAR

Scaffold Differentiation: Benzamide-Linked Sulfamoyl Thiazole (NF-κB Potentiator) vs. Sulfonamide-Linked Thiazole (EF–CaM Inhibitor)

The target compound contains a benzamide linkage connecting the 3,4-dichlorophenyl ring to the sulfamoyl-thiazole core, whereas the structurally analogous screening hit 10506-2A (4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide) features a sulfonamide linkage. Despite sharing the identical 3,4-dichlorophenyl-thiazole substructure, these two scaffolds drive completely divergent biological activities. 10506-2A was identified through a cell-based and protein-binding screen as an inhibitor of the anthrax edema factor–calmodulin (EF–CaM) protein-protein interaction, with confirmed inhibition of EF adenylyl cyclase activity in the presence of 0.5 μM CaM [1]. In contrast, the benzamide-linked sulfamoyl benzamidothiazole chemotype, to which the target compound belongs, was discovered in an orthogonal high-throughput screen as a prolonger of NF-κB activation in THP-1 cells stimulated with LPS [2]. The nitro derivative of 10506-2A (nitro10506-2A) was developed to mitigate cytotoxicity but retained the EF–CaM inhibition profile, further confirming that the sulfonamide scaffold is inherently tuned for this target interaction rather than NF-κB modulation [1].

Scaffold hopping NF-κB Anthrax edema factor Protein-protein interaction inhibitor

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of 3,4-Dichloro-Benzamide vs. Chloro-Sulfonamide Analogs

The benzamide-linked scaffold of the target compound introduces one additional hydrogen-bond donor (amide N–H) compared to the sulfonamide-linked analog 10506-2A, while the 3,4-dichloro substitution pattern yields a computed XLogP3 of approximately 4.4, placing it within the optimal lipophilicity range for cell permeability [1]. In contrast, the sulfonamide analog 10506-2A has a reported logP of 4.64 and a topological polar surface area (tPSA) of 85.1 Ų . The benzamide variant is predicted to have a slightly lower logP and a larger tPSA due to the additional carbonyl oxygen, altering its absorption and distribution profile. These differences, while subtle, can translate into divergent cellular uptake kinetics and off-target binding propensities when the two scaffolds are used in cell-based assays at identical nominal concentrations.

Drug-likeness LogP Hydrogen bonding Permeability

Purity and Procurement Traceability: Batch-Specific Characterization Enabling Reproducible NF-κB Assay Performance

Commercially available batches of 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide are supplied with a certified purity of ≥98.0% (HPLC), verified by independent supplier quality control . This level of purity characterization exceeds what is typically available for non-commercial analogs synthesized in individual academic laboratories, where purity may range from 90–95% without rigorous orthogonal analytical confirmation. The SAR study that established the NF-κB potentiating activity of the sulfamoyl benzamidothiazole class employed compounds purified to ≥95% purity with characterization by ¹H NMR, ¹³C NMR, and HRMS [1]. Procurement of the target compound from a traceable commercial source with documented purity reduces the risk of false-negative or false-positive results arising from impurities that may act as partial agonists, antagonists, or cytotoxic contaminants in sensitive NF-κB reporter assays.

Compound quality control Assay reproducibility Sulfamoyl benzamidothiazole procurement

Validated Application Scenarios for 3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Based on Quantitative Evidence


Vaccine Adjuvant Discovery: NF-κB-Dependent Immunostimulatory Screening with TLR-4 Co-stimulation

The sulfamoyl benzamidothiazole chemotype, of which 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a representative member, was identified in a high-throughput NF-κB reporter screen and validated as a prolonger of NF-κB activation following LPS (TLR-4 agonist) stimulation in THP-1 cells [1]. The 3,4-dichloro substitution pattern is tolerated within the SAR landscape, enabling its use as a tool compound or lead for developing co-adjuvants that enhance the immunogenicity of vaccine antigens when combined with MPLA or other TLR agonists. Procurement should be prioritized over the 2,4-dichloro regioisomer (no NF-κB annotation) or the sulfonamide analog 10506-2A (EF–CaM inhibitor, irrelevant pathway) as established in Section 3, Evidence Items 1 and 2 [2].

Chemical Biology Tool for Dissecting NF-κB Signaling Dynamics

The ability of related sulfamoyl benzamidothiazoles to sustain NF-κB activation beyond the typical transient response to TLR agonists makes this scaffold valuable for probing the temporal regulation of NF-κB-dependent gene expression programs [1]. The benzamide linker (vs. sulfonamide in 10506-2A) provides a distinct hydrogen-bonding profile that may engage different co-regulatory proteins within the NF-κB transcriptional complex, offering a complementary tool to existing NF-κB modulators. Researchers should select the commercially available, purity-verified (≥98%) batch to ensure reproducibility in time-course flow cytometry or luciferase reporter kinetic studies .

Structure-Activity Relationship Expansion: Parallel Synthesis of 3,4-Dichloro Benzamide Analogs

The 3,4-dichloro substitution pattern serves as a defined starting point for further SAR exploration around the sulfamoyl benzamidothiazole core. Substitutions at the 3- and 4-positions with electron-withdrawing chloro groups were shown to be tolerated in the published SAR, while the benzamide scaffold can be diversified at the sulfamoyl thiazole moiety to generate photoaffinity probes for target identification [1]. The compound's availability from commercial sources with batch-specific analytical data eliminates the need for in-house resynthesis of the parent scaffold, accelerating SAR campaign timelines.

Quote Request

Request a Quote for 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.